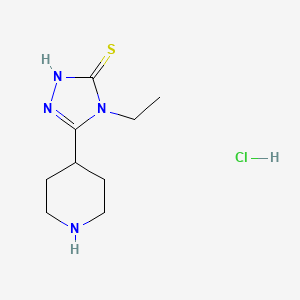

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

Properties

IUPAC Name |

4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S.ClH/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMUWYJSCKJWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158560-78-1 | |

| Record name | 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Preparation Procedure

Based on detailed research findings and related synthetic methodologies, the preparation can be outlined as follows:

| Step | Description | Key Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4H-1,2,4-triazole-3-thiol core | Starting from hydrazine derivatives and thiocarbonyl reagents, reflux in ethanol or suitable solvent | Formation of 1,2,4-triazole-3-thiol confirmed by IR (C=S stretch at ~1280 cm⁻¹) and NMR |

| 2 | Introduction of piperidin-4-yl substituent | Reaction of 4H-1,2,4-triazole-3-thiol with 4-piperidinyl halide or via nucleophilic substitution | Typically performed in ethanol under reflux for several hours |

| 3 | Alkylation at 4-position with ethyl group | Alkylation using ethyl halides or ethylating agents in presence of base | Ensures selective substitution at the 4-position of the triazole ring |

| 4 | Formation of hydrochloride salt | Treatment with HCl in ethanol or ether to precipitate hydrochloride salt | Improves compound stability and facilitates purification |

This general synthetic route is supported by analogous syntheses reported for related 1,2,4-triazole-thiol derivatives and piperidine-substituted triazoles.

Detailed Research Findings and Spectroscopic Characterization

IR Spectroscopy : Characteristic absorption bands include NH stretches near 3100 cm⁻¹, C=S stretch near 1280 cm⁻¹, and C=N stretches around 1580 cm⁻¹, confirming the triazole-thiol structure.

NMR Spectroscopy : Proton NMR typically shows signals corresponding to the piperidinyl protons, ethyl group, and triazole ring protons, aiding in structural confirmation.

Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 248.78 g/mol confirm the molecular formula C9H17ClN4S.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The triazole ring can undergo reduction under specific conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenated compounds and nucleophiles.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit antimicrobial properties. The compound 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has been investigated for its efficacy against various bacterial strains. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, making them effective antifungal agents .

Anticancer Properties

Triazole derivatives have been explored for their anticancer activities. Studies suggest that compounds with triazole rings can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of certain enzymes that are crucial for cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence that triazole compounds may possess neuroprotective properties. Research indicates that these compounds could mitigate oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole derivatives are widely used as fungicides in agriculture. The compound this compound can be formulated into agricultural products aimed at controlling fungal pathogens in crops, thereby enhancing yield and quality .

Plant Growth Regulators

Triazoles can also function as plant growth regulators. They influence various physiological processes in plants, including growth and development. This application is particularly valuable in optimizing agricultural practices for better crop management .

Biochemical Research

Enzyme Inhibition Studies

The compound has potential applications in biochemical research as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, making it a candidate for studying enzyme kinetics and mechanisms .

Analytical Chemistry

In analytical chemistry, triazoles can be utilized as reagents for the detection of metal ions or as part of chromatographic methods for separating complex mixtures. Their ability to form stable complexes with metals enhances their utility in analytical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with biological targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Key analogs include:

Key Observations :

- Ethyl vs. Methyl/Isopropyl : The ethyl group in the target compound balances lipophilicity and steric effects, optimizing interactions with hydrophobic enzyme pockets .

- Piperidine vs. Aromatic Groups : Piperidine improves solubility, while phenyl or thiophene substituents favor target-specific binding (e.g., viral helicases) .

Antiviral Activity

- Thiophene Hybrid () : Demonstrated in silico binding to SARS-CoV-2 main protease (Mpro), with a docking score of −7.9 kcal/mol, highlighting the role of thiol and triazole groups in viral inhibition .

Enzyme Inhibition

- Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol): Inhibits YUCCA flavin monooxygenases in auxin biosynthesis (IC₅₀ = 4.3 µM), demonstrating how halogen substituents enhance enzyme affinity .

- Target Compound : The piperidine and ethyl groups may redirect activity toward other enzymes, such as kinases or proteases , though experimental validation is needed.

Biological Activity

4-Ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a triazole ring, a piperidine moiety, and a thiol group, which contribute to its pharmacological properties.

- Molecular Formula : C₉H₁₇ClN₄S

- Molecular Weight : 248.78 g/mol

- CAS Number : 1158560-78-1

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : A cyclization reaction using hydrazine and a nitrile compound.

- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution with a halogenated precursor.

- Addition of the Thiol Group : Utilization of thiourea or similar reagents.

- Formation of Hydrochloride Salt : Reaction with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzymatic activity.

- Receptor Binding : The triazole ring facilitates hydrogen bonding and π-π interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiol functionalities exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 32 μg/ml |

| 4-Ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 64 μg/ml |

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has been studied for its anticancer effects. A notable study demonstrated that derivatives similar to this compound showed activity against various cancer cell lines:

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| HCT116 (Colon carcinoma) | 6.2 |

| T47D (Breast cancer) | 27.3 |

These results indicate promising avenues for further research into its potential as an anticancer agent .

Case Studies and Research Findings

- Case Study on Antiviral Activity :

- Enzyme Targeting :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors under basic or acidic conditions. For example, analogs like 4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiol derivatives are synthesized via hydrazinecarbothioamide intermediates in basic media, followed by alkylation or Mannich base formation . Optimization requires careful control of temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometry of reagents like triethylamine. Yields can vary from 50–85% depending on substituent reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : A combination of techniques is essential:

- ¹H-NMR and LC-MS : Confirm molecular structure and detect impurities (e.g., unreacted piperidine or alkylation byproducts) .

- Elemental Analysis : Validates empirical formula, especially for hydrochloride salts .

- HPLC with UV detection : Quantifies purity, with thresholds >95% recommended for biological studies .

- Melting Point Analysis : Consistency with literature values (e.g., 175–177°C for related piperidine derivatives) indicates crystallinity and purity .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

- Recommended Storage : Protect from moisture and light in airtight containers at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental IR/NMR spectra for validation .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Validate with ADME/Tox predictions (SwissADME) to prioritize synthesis .

- Example : Triazole-thiol analogs show affinity for kinase domains due to sulfur-mediated hydrogen bonding .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing shift discrepancies .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to assign ambiguous peaks .

- X-ray Crystallography : Resolve structural ambiguities (e.g., piperidine ring conformation) via single-crystal analysis .

Q. What strategies mitigate byproduct formation during alkylation or Mannich reactions?

- Methodological Answer :

- Byproduct Source : Competing N- vs. S-alkylation in triazole-thiols.

- Mitigation :

- Use bulky alkylating agents (e.g., tert-butyl bromide) to favor S-alkylation .

- Adjust pH to deprotonate the thiol group selectively .

- Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

Contradictions and Recommendations

- Safety Classification : reports "unclassified" hazards, while lists acute toxicity (Category 4). Resolution : Variability arises from differing impurity profiles. Always conduct in-house toxicity screening for synthesized batches .

- Synthetic Routes : Some protocols favor Mannich bases ( ), others focus on alkylation (). Recommendation : Route selection should align with target substituents—bulky groups favor alkylation, while amines suit Mannich reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.